N-cyclopropyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide
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Overview
Description
N-cyclopropyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide typically involves the reaction of cyclopropylamine with 1-ethyl-1H-imidazole-2-carbaldehyde, followed by sulfonation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-cyclopropyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The imidazole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- 1-ethyl-1H-imidazole-2-carbaldehyde
- Cyclopropylamine
- N-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide
Comparison: N-cyclopropyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide is unique due to the presence of both the cyclopropyl and ethyl groups attached to the imidazole ring. This structural feature enhances its binding affinity and specificity compared to similar compounds.
Properties
Molecular Formula |
C10H17N3O2S |
---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
N-cyclopropyl-1-(1-ethylimidazol-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C10H17N3O2S/c1-3-13-7-6-11-10(13)8(2)16(14,15)12-9-4-5-9/h6-9,12H,3-5H2,1-2H3 |
InChI Key |
GUEKYXHJHBOCGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(C)S(=O)(=O)NC2CC2 |
Origin of Product |
United States |
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